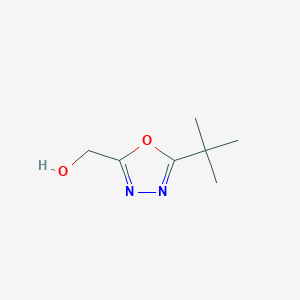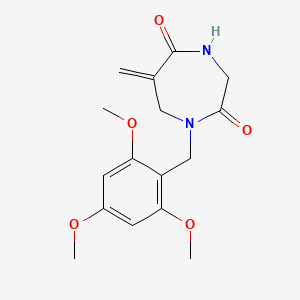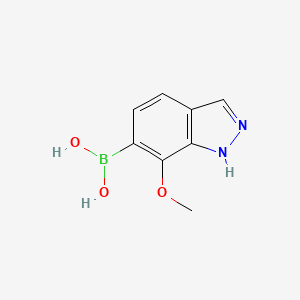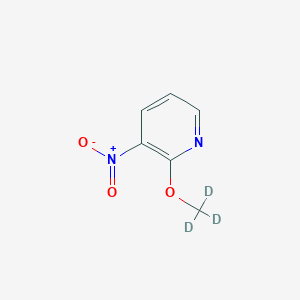
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid typically involves multiple steps, including the introduction of fluorine, methoxy, and trifluoromethyl groups onto the benzene ring. One common method involves the selective fluorination of a precursor compound, followed by methoxylation and trifluoromethylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.
2-(Trifluoromethyl)benzoic acid: Similar but lacks both the fluorine and methoxy groups.
2-Methyl-5-(trifluoromethyl)benzoic acid: Similar but has a methyl group instead of a fluorine atom.
Uniqueness
3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of all three substituents (fluorine, methoxy, and trifluoromethyl) on the benzene ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
3-fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-5(8(14)15)2-4(3-6(7)10)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
SXJFWZUMGZFRGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


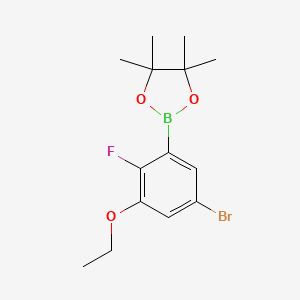
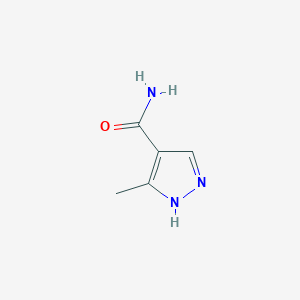
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
